![molecular formula C7H4N4O B12928083 5-Methoxypyrazine-2,3-dicarbonitrile CAS No. 72111-80-9](/img/structure/B12928083.png)
5-Methoxypyrazine-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxypyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C7H4N4O. It is a derivative of pyrazine, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
5-Methoxypyrazine-2,3-dicarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This method yields the desired pyrazine derivative in good to moderate yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.
Analyse Chemischer Reaktionen
5-Methoxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methoxypyrazine-2,3-dicarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methoxypyrazine-2,3-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s nitrogen atoms and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit specific enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
5-Methoxypyrazine-2,3-dicarbonitrile can be compared with other similar compounds, such as:
5-Amino-6-chloro-2,3-dicyanopyrazine: This compound has similar nitrile groups but differs in the presence of an amino and chloro group instead of a methoxy group.
5-Hydroxypyrazine-2,3-dicarbonitrile: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
72111-80-9 | |
Molekularformel |
C7H4N4O |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
5-methoxypyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C7H4N4O/c1-12-7-4-10-5(2-8)6(3-9)11-7/h4H,1H3 |
InChI-Schlüssel |
ULBOSMFXVAUSSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C(=N1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.